molecular formula C8H10Cl2N2 B2508976 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride CAS No. 1384264-20-3

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride

Cat. No. B2508976
CAS RN: 1384264-20-3
M. Wt: 205.08
InChI Key: HZGOWQKTZFJMHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution and condensation reactions. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to form a product through nucleophilic substitution . Another synthesis approach is alkylation, as seen in the creation of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, where methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate is used . These methods could potentially be adapted for the synthesis of "1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride".

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray diffraction studies. For example, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine shows a planar condensed ring system and a chair conformation for the cyclohexane ring . Similarly, the cyclopropane rings in the purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid possess a Z-configuration with perpendicular dispositions of the cyclopropane ring atoms to attached atoms of the benzamido and methoxycarbonyl moiety . These findings provide insights into the potential geometry and conformation of "1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride".

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of the cyclopropanamine moiety and the influence of substituents. The presence of an intramolecular N-H...N hydrogen bond in the product formed by cyclohexylamine and 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde indicates the potential for hydrogen bonding in similar structures . Additionally, the intermolecular hydrogen bonds in the derivatives of 1-aminocyclopropane-1-carboxylic acid suggest the ability of these compounds to form dimers and three-dimensional networks . These properties could be relevant to the behavior of "1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride" in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and bonding patterns. The planarity of the condensed ring system and the specific bond lengths and angles in N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine provide information on the rigidity and electronic distribution within the molecule . The cyclopropane derivatives' folded and antiperiplanar conformations, as well as their interactions with solvents like ethanol, give clues about solubility and potential interactions with biological molecules . These characteristics are important when considering the properties of "1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride".

Scientific Research Applications

Synthesis and Insecticidal Activity

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride is involved in the synthesis of various compounds, including dihydropiperazine neonicotinoid compounds, which show potential as bioisosteric replacements for imidacloprid in neonicotinoid insecticides. These compounds, such as 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide, demonstrate a degree of rigidity and bioisosterism that could be advantageous in the development of new insecticidal agents (Samaritoni et al., 2003).

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds with potential biological activity. For instance, 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines show moderate to weak fungicidal and insecticidal activities, indicating their potential use in agricultural and pest control applications (Xiao-Bao Chen & De-Qing Shi, 2008).

Anticancer Agent Synthesis

Research has also explored the synthesis of novel compounds with potential anticancer activity. Cyclopropanamine derivatives, including those related to 1-(6-chloropyridin-2-yl)cyclopropanamine hydrochloride, have been investigated for their cytotoxic effects, suggesting a possible avenue for the development of new anticancer therapies (Hogan et al., 2008).

Biological Studies

The compound has been a key moiety in the synthesis of triazolothiadiazines and triazolothiadiazoles, exhibiting antibacterial and insecticidal activities. This highlights its role in the development of new chemical entities with potential use in combating bacterial infections and controlling insect populations (Holla et al., 2006).

Luminescence Studies

Furthermore, research into the luminescence properties of certain complexes incorporating the pyridinyl moiety has revealed significant potential for applications in materials science, particularly in the development of luminescent materials with unique properties triggered by specific environmental factors (Liang et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(6-chloropyridin-2-yl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOWQKTZFJMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride

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